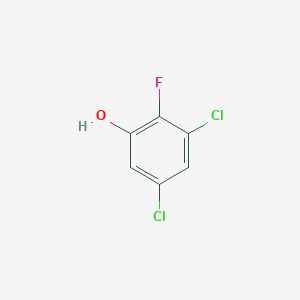

3,5-Dichloro-2-fluorophenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHMEXJKZSGBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dichloro-2-fluorophenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2-fluorophenol

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 1805479-52-0), a halogenated aromatic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical principles.

Introduction and Core Molecular Identity

This compound is a substituted phenol featuring a unique arrangement of three halogen atoms on the aromatic ring. The presence of two chlorine atoms and one fluorine atom, in addition to the hydroxyl group, imparts distinct electronic and steric properties that make it a valuable, albeit specialized, building block in organic synthesis. Its reactivity is governed by the interplay of the activating, ortho-para directing hydroxyl group and the deactivating, electron-withdrawing effects of the halogen substituents. Understanding these foundational properties is critical for its effective utilization in complex synthetic pathways.

The structural identity of the molecule is unequivocally defined by its CAS number, molecular formula, and IUPAC nomenclature.

Caption: 2D Structure of this compound.

Physicochemical Identifiers

A summary of the core identifiers for this compound is presented below. This data is fundamental for substance registration, tracking, and safety data sheet (SDS) management.

| Property | Value | Source |

| CAS Number | 1805479-52-0 | [1] |

| Molecular Formula | C₆H₃Cl₂FO | |

| Molecular Weight | 180.99 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| InChI | 1S/C6H3Cl2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| InChIKey | DYHMEXJKZSGBQK-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=C(C(=C1O)F)Cl)Cl | N/A |

| Physical Form | Liquid |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical synthetic strategy can be devised based on established transformations of aromatic compounds. The following proposed workflow illustrates a plausible route, highlighting the causality behind the selection of reagents and reaction conditions.

Caption: Proposed synthetic workflow for this compound.

Representative Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, procedure derived from analogous transformations.[3][4]

Step 1: Synthesis of 3,5-Dichloro-2-fluoroaniline

-

Rationale: The directing effects of the amino and fluoro groups in 2-fluoroaniline would favor electrophilic substitution at the para-position (C5) and the remaining ortho-position (C3). Using a controlled chlorinating agent like N-Chlorosuccinimide (NCS) can achieve dichlorination.

-

Procedure:

-

To a solution of 2-fluoroaniline (1.0 eq) in a suitable solvent like acetonitrile or a chlorinated solvent, add N-Chlorosuccinimide (2.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 3,5-dichloro-2-fluoroaniline.

-

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a phenol via a diazonium salt intermediate.[3]

-

Procedure:

-

Dissolve the purified 3,5-dichloro-2-fluoroaniline (1.0 eq) in a mixture of aqueous sulfuric acid at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C to form the diazonium salt.

-

Stir the mixture for 30-60 minutes at low temperature.

-

In a separate flask, bring a volume of water to a boil. Slowly add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture and extract the phenolic product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The crude this compound can be further purified by distillation under reduced pressure or column chromatography.

-

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by its functional groups:

-

Phenolic Hydroxyl Group: This group confers acidity and is susceptible to deprotonation by bases to form a phenoxide. The phenoxide is a potent nucleophile, readily participating in Williamson ether synthesis or esterification. The acidity of the phenol is enhanced by the inductive electron-withdrawing effects of the three halogen atoms.

-

Aromatic Ring: The ring is generally deactivated towards further electrophilic aromatic substitution due to the halogens. However, the powerful activating effect of the hydroxyl (or phenoxide) group can still drive reactions under forcing conditions. The substitution pattern will be directed to the C4 and C6 positions.

-

Incompatible Agents: As a phenol, this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5]

Expected Spectral Characteristics

1H NMR Spectroscopy

-

Aromatic Protons: Two signals are expected in the aromatic region (approx. 6.8-7.5 ppm). The proton at C6 will appear as a doublet, coupled to the proton at C4. The proton at C4 will appear as a doublet of doublets, coupled to the C6 proton and the fluorine at C2.

-

Phenolic Proton: A broad singlet, exchangeable with D₂O, is expected for the hydroxyl proton. Its chemical shift will be concentration and solvent-dependent but typically appears between 5-10 ppm.

13C NMR Spectroscopy

-

Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C1) will be downfield (approx. 150-160 ppm). The carbon bonded to fluorine (C2) will exhibit a large one-bond C-F coupling constant. Carbons bonded to chlorine (C3, C5) will also be downfield.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponding to the phenolic C-O bond.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-Halogen Stretch: C-Cl stretches are expected in the 600-800 cm⁻¹ region, while the C-F stretch will appear at a higher wavenumber, typically 1000-1400 cm⁻¹.

Safety, Handling, and Toxicology

As a halogenated phenol, this compound should be handled with caution. Data for closely related dichlorophenols indicates that this class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[5][9][10]

General Handling Precautions

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

-

First Aid:

Toxicological Profile (Inferred)

The toxicological profile is inferred from data on related chlorophenols. Acute toxicity is expected to be moderate. Chronic exposure may lead to organ damage.[5][10]

| Hazard Class | Category (Inferred) | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[9] |

| Eye Damage/Irritation | Category 2 | Causes serious eye irritation[9] |

| STOT (Single Exposure) | Category 3 | May cause respiratory irritation[9] |

Applications in Research and Development

Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern of this compound makes it a candidate for applications where precise control over molecular architecture is required. The fluorine atom, in particular, is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity. This compound serves as a scaffold that can be further functionalized at the hydroxyl group or, under specific conditions, at the remaining C4 or C6 positions of the aromatic ring.

References

-

PubChem. 3,5-Dichloro-2-fluorothiophenol | C6H3Cl2FS | CID 91874843. [Link]

-

NIST. Phenol, 3,5-dichloro-. [Link]

-

Patsnap. Synthesis method of 3, 5-difluorophenol - Eureka. [Link]

-

NIH. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf. [Link]

-

Stenutz. 3,5-dichloro-4-fluorophenol. [Link]

-

PubChem. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571. [Link]

-

NIST. Phenol, 3,5-dichloro-. [Link]

-

Wikipedia. 3,5-Dichlorophenol. [Link]

-

PubChem. 2,3-Dichloro-5-fluorophenol | C6H3Cl2FO | CID 21395985. [Link]

-

ChemBK. Phenol, 3,5-difluoro-. [Link]

- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

Organic Syntheses. 2,6-dichlorophenol. [Link]

-

PubChem. 2-Fluorophenol | C6H5FO | CID 9707. [Link]

- Google Patents.

-

NIST. Phenol, 2,4,5-trichloro-. [Link]

- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

NIST. Phenol, 2,4-dichloro-. [Link]

-

Angene Chemical. 3,5-Dichlorophenol(CAS# 591-35-5). [Link]

-

PubChem. 3,5-Difluorophenol | C6H4F2O | CID 75928. [Link]

-

PubChem. 5-Chloro-2-fluorophenol | C6H4ClFO | CID 22482821. [Link]

Sources

- 1. This compound | 1805479-52-0 [chemicalbook.com]

- 2. 2,3-Dichloro-5-fluorophenol | C6H3Cl2FO | CID 21395985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 5. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 3,5-Dichloro-4-fluorophenol(2995-04-2) 1H NMR [m.chemicalbook.com]

- 7. 3,5-Difluorophenol(2713-34-0) 1H NMR spectrum [chemicalbook.com]

- 8. 3,5-Dichlorophenol(591-35-5) IR Spectrum [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-fluorophenol

Abstract

3,5-Dichloro-2-fluorophenol is a halogenated aromatic compound of significant interest as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique electronic and steric properties that are valuable in drug design and materials science. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, designed for researchers, chemists, and process development professionals. We will delve into two primary, logically derived synthetic pathways: the diazotization and subsequent hydrolysis of 3,5-dichloro-2-fluoroaniline, and the regioselective electrophilic fluorination of 3,5-dichlorophenol. This document emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters governing reaction outcomes, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Polysubstituted Fluorophenols

Polysubstituted phenols, particularly those incorporating fluorine atoms, are privileged scaffolds in medicinal chemistry. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (Figure 1) represents a key intermediate, where the interplay between the hydroxyl group, the ortho-fluorine, and the meta-chlorine atoms creates a unique chemical entity for further functionalization.

The synthesis of such a precisely substituted arene is non-trivial. The challenge lies in controlling the regioselectivity of halogenation reactions on an activated phenolic ring. This guide aims to elucidate the most viable synthetic approaches, grounded in established chemical transformations, to empower researchers in their synthetic endeavors.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1805479-52-0 | [1][2][3] |

| Molecular Formula | C₆H₃Cl₂FO | [1] |

| Molecular Weight | 180.99 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | - |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [2] |

Synthetic Strategy I: Diazotization of 3,5-Dichloro-2-fluoroaniline

One of the most classical and reliable methods for converting an aromatic amine to a phenol is through the formation of a diazonium salt, followed by hydrolysis. This Sandmeyer-type reaction is a cornerstone of aromatic chemistry.[4][5] The overall transformation for this route is depicted below.

Sources

- 1. This compound | 1805479-52-0 [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound [1805479-52-0] | Chemsigma [chemsigma.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2-fluorophenol

Introduction

3,5-Dichloro-2-fluorophenol is a halogenated aromatic compound with potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and other specialized organic materials. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a hydroxyl group on a benzene ring, imparts specific chemical and physical properties that are of interest to researchers in drug development and materials science. Accurate structural elucidation and purity assessment are paramount for any application, and a thorough understanding of its spectroscopic signature is the cornerstone of this characterization.

This guide provides an in-depth technical overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages predictive models based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are substantiated by comparative analysis with experimentally determined data for structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data, ensuring that researchers can validate these predictions and confidently characterize their samples.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom, being highly electronegative, will exert a significant influence on the adjacent protons through space (through-space coupling) and through the bonding network.

-

Aromatic Protons (H-4 and H-6):

-

H-4: This proton is situated between two chlorine atoms. The chlorine atoms are electron-withdrawing through induction, which would typically deshield the proton, shifting it downfield. It is expected to appear as a doublet of doublets due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom at position 2 (through-space coupling, J ≈ 1-2 Hz).

-

H-6: This proton is adjacent to a chlorine atom and ortho to the hydroxyl group. It will also be a doublet of doublets, coupling with H-4 (meta coupling) and the fluorine atom. Its chemical shift will be influenced by both the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the chlorine.

-

-

Hydroxyl Proton (-OH):

-

The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature, typically appearing between 4-8 ppm.[1][2] It is often a broad singlet due to rapid chemical exchange. To confirm its identity, a "D₂O shake" experiment can be performed, where the addition of deuterium oxide will cause the -OH peak to disappear from the spectrum.[1]

-

Comparative Analysis

For comparison, in 3,5-dichlorophenol, the aromatic protons appear at approximately 6.9-7.1 ppm. The introduction of the ortho-fluoro group in this compound is expected to further influence the chemical shifts of the neighboring protons.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence for proton detection.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm).

-

Integrate the peaks to determine the relative ratios of the protons.

-

Visualization: ¹H NMR Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

Each of the six carbon atoms in the aromatic ring of this compound is chemically non-equivalent and should, in principle, give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are predicted based on the substituent effects:

-

C-1 (bearing -OH): This carbon is expected to be significantly deshielded by the attached oxygen atom, with a chemical shift in the range of 150-160 ppm.

-

C-2 (bearing -F): The carbon directly attached to the highly electronegative fluorine atom will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling.

-

C-3 and C-5 (bearing -Cl): These carbons will be deshielded by the chlorine atoms, with chemical shifts typically in the range of 130-140 ppm.

-

C-4 and C-6: The chemical shifts of these carbons will be influenced by the combined effects of the neighboring substituents.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the low natural abundance of ¹³C.

-

-

Instrument Setup (100 MHz for a 400 MHz ¹H spectrometer):

-

Use the same lock and shim settings as for the ¹H experiment.

-

Set the spectral width to cover the typical range for carbon atoms (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

-

Data Acquisition:

-

A greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Visualization: ¹³C NMR Workflow

Caption: Workflow for FT-IR analysis using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of this compound is 180.99 g/mol . The mass spectrum will show a molecular ion peak cluster corresponding to this mass. Due to the presence of two chlorine atoms, this cluster will have a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

-

Major Fragment Ions:

-

Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule, which would result in a significant fragment ion.

-

Loss of Cl: Fragmentation may also occur via the loss of a chlorine radical.

-

Loss of HCl: Elimination of a hydrogen chloride molecule is another plausible fragmentation pathway.

-

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

Instrumentation Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set an appropriate temperature program for the oven to ensure good separation.

-

Mass Spectrometer (MS): Use electron ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

-

-

Data Analysis:

-

Analyze the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions.

-

Visualization: Predicted MS Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Two aromatic proton signals (doublet of doublets), one broad hydroxyl proton signal. |

| ¹³C NMR | Six distinct aromatic carbon signals, with C-F coupling observed for C-2. |

| IR | Broad O-H stretch (3200-3600 cm⁻¹), aromatic C-H and C=C stretches, strong C-O, C-F, and C-Cl stretches. |

| MS (EI) | Molecular ion cluster at m/z ~181, 183, 185 (9:6:1 ratio). Fragments corresponding to loss of CO, Cl, and HCl. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The information herein is grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally similar compounds. The detailed experimental protocols offer a clear path for researchers to obtain empirical data. It is imperative that these predictions are validated through experimental work to establish a definitive and reliable spectroscopic reference for this compound, thereby facilitating its use in research and development.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

-

Agiomyrgianaki, A., Giraudeau, P., & Dais, P. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(4), 4547–4594. [Link]

-

Sneed, B. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Research & Reviews: Journal of Botanical Sciences, 4(3), 65-70. [Link]

-

LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Journal of Chemical Education. (2018). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Frontiers in Plant Science. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

-

ResearchGate. (2025, August 7). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of derivatives of phenols and standard spectra of the phenol acetates. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of phenol in D₂O. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

University of Alabama at Birmingham. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 3,5-Dichloro-2-fluorophenol

This guide provides an in-depth, technically-focused walkthrough for the comprehensive structure elucidation of 3,5-dichloro-2-fluorophenol. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will explore the synergistic application of modern analytical techniques to unambiguously confirm the molecular structure of this halogenated phenol, a scaffold of increasing interest in medicinal and materials chemistry.

Foundational Strategy: Synthesis and Anticipated Isomeric Challenges

A robust structure elucidation strategy begins with a clear understanding of the molecule's synthetic lineage. A plausible and efficient synthesis of this compound can be conceptualized starting from 2-fluoroanisole. This common starting material provides a scaffold upon which the desired halogenation pattern can be built.

A likely synthetic pathway involves the electrophilic chlorination of 2-fluoroanisole. The methoxy group is an ortho-, para-director. However, due to steric hindrance from the fluorine atom at the 2-position, chlorination is likely to occur at the 3- and 5-positions. Subsequent demethylation of the resulting 3,5-dichloro-2-fluoroanisole would yield the target this compound.

It is crucial to anticipate the formation of potential isomeric byproducts. In this proposed synthesis, incomplete chlorination could lead to monochlorinated intermediates, while over-chlorination could result in trichlorinated species. Furthermore, slight variations in directing group effects could potentially yield other dichlorinated isomers, such as 2,5-dichloro-3-fluorophenol or 2,4-dichloro-6-fluorophenol. A primary objective of our analytical workflow is to definitively distinguish the desired this compound from these potential contaminants.

Spectroscopic Interrogation: A Multi-faceted Approach

The cornerstone of structure elucidation lies in the integrated interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis provides a self-validating system for confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the target molecule, along with characteristic fragmentation patterns that offer structural clues.

Expected Molecular Ion and Isotopic Pattern:

For this compound (C₆H₃Cl₂FO), the presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion peak. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to three peaks in the molecular ion region:

-

M+: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The expected relative intensities of these peaks will be approximately 9:6:1.[1][2]

| Ion | Calculated m/z | Expected Relative Abundance |

| [C₆H₃³⁵Cl₂FO]⁺ | 179.95 | 100% (Reference) |

| [C₆H₃³⁵Cl³⁷ClFO]⁺ | 181.95 | ~65% |

| [C₆H₃³⁷Cl₂FO]⁺ | 183.95 | ~10% |

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry is expected to induce fragmentation, providing further structural information. Key predicted fragmentation pathways include:

-

Loss of CO: A common fragmentation for phenols is the loss of a neutral carbon monoxide molecule, leading to a dichlorofluorocyclopentadienyl cation.

-

Loss of Cl•: The cleavage of a carbon-chlorine bond would result in the loss of a chlorine radical.

-

Loss of HF: Elimination of hydrogen fluoride is another plausible fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3][4] For this compound, the IR spectrum will be characterized by several key absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance |

| O-H Stretch | 3550-3200 | Strong, broad |

| Aromatic C-H Stretch | 3100-3000 | Medium, sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to strong, multiple bands |

| C-O Stretch (Phenolic) | 1260-1180 | Strong |

| C-Cl Stretch | 850-550 | Strong |

| C-F Stretch | 1350-1150 | Strong |

The broadness of the O-H stretching band is indicative of hydrogen bonding, a characteristic feature of phenols. The precise positions of the C-Cl and C-F stretching bands, as well as the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), can provide further confirmation of the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the phenolic proton.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-4 | 7.1 - 7.3 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 6.9 - 7.1 | Doublet of doublets (dd) | J(H-F) ≈ 4-6 Hz, J(H-H) ≈ 2-3 Hz |

| -OH | 5.0 - 6.0 | Broad singlet | - |

The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the hydroxyl group. The coupling of the aromatic protons to the fluorine atom will be key in assigning the signals. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the nuclei, with ³J(H-F) (ortho) typically being larger than ⁴J(H-F) (meta).

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly influenced by the attached halogens and the hydroxyl group. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹⁹F is a spin 1/2 nucleus with 100% natural abundance).

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J) in Hz |

| C-1 (C-OH) | 145 - 155 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz |

| C-2 (C-F) | 150 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-3 (C-Cl) | 120 - 130 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz |

| C-4 | 115 - 125 | Singlet (or small doublet) | ⁴J(C-F) ≈ 0-3 Hz |

| C-5 (C-Cl) | 125 - 135 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

| C-6 | 110 - 120 | Doublet (d) | ³J(C-F) ≈ 3-7 Hz |

The large one-bond coupling constant (¹J(C-F)) for C-2 is a definitive indicator of the carbon directly attached to the fluorine atom. The two- and three-bond C-F coupling constants provide further valuable information for assigning the remaining carbon signals.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a volatile solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) before running the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0 to 12 ppm).

-

Number of Scans: 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: The same instrument as for ¹H NMR.

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 180 ppm).

-

Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Conclusion: A Self-Validating Structural Confirmation

The structure elucidation of this compound is a testament to the power of a multi-technique analytical approach. Mass spectrometry provides the foundational molecular formula and characteristic isotopic patterns. Infrared spectroscopy confirms the presence of key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the detailed connectivity and spatial relationships of the atoms, with the crucial C-F and H-F coupling constants serving as definitive proof of the substitution pattern. By integrating the data from these complementary techniques, a self-validating and unambiguous confirmation of the molecular structure is achieved, providing the necessary confidence for its use in further research and development.

References

-

Chemaxon. NMR Predictor. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

- Google Patents. Synthesis process of 3, 5-difluorophenol.

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

MDPI. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.

-

Wikipedia. Mass spectral interpretation. [Link]

Sources

3,5-Dichloro-2-fluorophenol molecular weight and formula

An In-depth Technical Guide to 3,5-Dichloro-2-fluorophenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental molecular and physicochemical properties, explore plausible synthetic pathways, and discuss its role as a versatile building block in the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information and practical insights into the utility of this compound.

Core Molecular and Physicochemical Properties

This compound is a substituted phenol featuring a unique halogenation pattern. The presence of two chlorine atoms and one fluorine atom on the aromatic ring imparts specific steric and electronic properties that are highly valuable in the design of bioactive molecules and advanced materials. The fluorine atom, in particular, can modulate properties such as lipophilicity, metabolic stability, and binding affinity.

A summary of its core properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂FO | [1][2] |

| Molecular Weight | 180.99 g/mol | [1][2] |

| CAS Number | 1805479-52-0 | [1][3] |

| Physical Form | Liquid | [1] |

| InChI Key | DYHMEXJKZSGBQK-UHFFFAOYSA-N | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic approach to control regioselectivity. While specific literature detailing the synthesis of this exact isomer is not prevalent, established organometallic and nucleophilic aromatic substitution methodologies provide a robust framework for its preparation.

Proposed Synthetic Workflow

A logical synthetic route could start from a more readily available precursor, such as 1,3-dichloro-2-fluorobenzene. The introduction of a hydroxyl group can be achieved via a directed ortho-metalation followed by reaction with an electrophilic oxygen source, or through a multi-step process involving nitration, reduction, and diazotization. A plausible approach involves a Grignard reaction, a powerful tool for forming carbon-heteroatom bonds. The synthesis of related compounds often utilizes Grignard reagents formed from polychlorinated benzenes.[4]

Caption: Hypothetical workflow for a related dichlorinated compound.

Spectroscopic Characterization

The structural identity and purity of this compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the ring. The coupling patterns (J-coupling) between these protons and with the fluorine atom would be critical for confirming their relative positions.

-

¹³C NMR : The carbon spectrum would display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and hydroxyl group. Carbon-fluorine coupling would be observable for carbons in proximity to the fluorine atom.

-

¹⁹F NMR : A single resonance is expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A distinctive isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), serving as a clear diagnostic marker.

-

Infrared (IR) Spectroscopy : The IR spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic group. Strong absorptions in the fingerprint region (below 1500 cm⁻¹) would correspond to C-Cl, C-F, and C-O stretching, as well as aromatic C=C bending vibrations. Spectroscopic data for the related compound 3,5-Dichlorophenol are well-documented and provide a reference point for expected spectral features.[5][6][7][8]

Applications in Research and Drug Development

Halogenated organic molecules are cornerstones of modern medicinal chemistry. Chlorine, in particular, is a key component in a vast number of FDA-approved drugs, where it is used to enhance efficacy, modulate metabolic stability, and improve pharmacokinetic profiles.[9]

This compound serves as a valuable building block for the synthesis of more complex target molecules. Its utility stems from:

-

Defined Stereoelectronic Profile : The specific arrangement of halogens creates a unique electronic environment on the phenyl ring, influencing the pKa of the phenol and its reactivity in subsequent reactions.

-

Sites for Further Functionalization : The phenolic hydroxyl group is a handle for various chemical transformations, such as etherification (e.g., Williamson ether synthesis), esterification, or conversion into a triflate for cross-coupling reactions.

-

Modulation of Biological Activity : Incorporating this moiety into a larger molecule can enhance binding to target proteins through halogen bonding and other non-covalent interactions. The fluorine atom can block metabolic oxidation at that position, a common strategy in drug design to increase a compound's half-life. The use of halogenated intermediates is a critical strategy in developing new pharmaceuticals.[10]

Experimental Protocols

The following are representative protocols that a researcher might employ for the synthesis and characterization of this compound. These are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Illustrative Synthesis via Diazotization

This protocol is a hypothetical adaptation of a classic method for phenol synthesis.

-

Starting Material : 3,5-Dichloro-2-fluoroaniline.

-

Step 1: Diazotization :

-

Dissolve 1 equivalent of 3,5-dichloro-2-fluoroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water (1 equivalent), maintaining the temperature below 5 °C to form the diazonium salt. The reaction is monitored for the absence of the starting aniline.

-

-

Step 2: Hydrolysis :

-

Gently heat the diazonium salt solution. The diazonium group is an excellent leaving group and will be displaced by water to form the phenol, releasing nitrogen gas.

-

The reaction is typically heated until gas evolution ceases.

-

-

Step 3: Workup and Purification :

-

Cool the reaction mixture and extract the product into an organic solvent like ethyl acetate or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.

-

Caption: General workflow for phenol synthesis via diazotization.

Protocol 2: Quality Control by NMR Spectroscopy

-

Sample Preparation : Prepare a solution by dissolving approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire a proton spectrum using a standard pulse program. Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

¹⁹F NMR Acquisition : Using the same sample, acquire a fluorine spectrum. This typically requires a spectrometer equipped with a broadband probe. The spectral width should be sufficient to cover the expected range for aryl fluorides.

-

Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the proton signals to confirm their relative ratios. Analyze the chemical shifts and coupling constants to verify the substitution pattern.

Safety and Handling

As with all halogenated phenols, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards : This compound is expected to be toxic if ingested and may cause skin and eye irritation. Dichlorophenols are generally considered harmful to aquatic life.[5]

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. (2020). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-fluorothiophenol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Synthesis method of 3, 5-difluorophenol. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]

-

4,5-dichloro-2-fluorophenol. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Synthesis process of 3, 5-difluorophenol. (n.d.). Google Patents.

-

NIST. (n.d.). Phenol, 3,5-dichloro-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Phenol, 3,5-dichloro- IR Spectrum. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Phenol, 3,5-dichloro- UV/Visible spectrum. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | 1805479-52-0 [sigmaaldrich.com]

- 2. 2,3-Dichloro-5-fluorophenol | C6H3Cl2FO | CID 21395985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1805479-52-0 [chemicalbook.com]

- 4. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 3,5-dichloro- [webbook.nist.gov]

- 7. Phenol, 3,5-dichloro- [webbook.nist.gov]

- 8. Phenol, 3,5-dichloro- [webbook.nist.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Dichloro-2-fluorophenol

Executive Summary

3,5-Dichloro-2-fluorophenol is a highly valuable, fluorinated building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—a fluorine atom ortho to the hydroxyl group and two chlorine atoms in a meta arrangement—imparts specific electronic and conformational properties to target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, with a rigorous focus on the selection, evaluation, and utilization of the requisite starting materials. We will dissect two strategic pathways, offering detailed experimental protocols, mechanistic rationales, and a comparative analysis to empower researchers and process chemists in making informed decisions for their synthetic campaigns.

The Strategic Importance of this compound in Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The 2-fluorophenol moiety, in particular, is of significant interest. The fluorine atom can engage in crucial hydrogen bonding interactions, modulate the acidity of the phenolic proton (pKa), and block metabolic oxidation at the ortho position, thereby enhancing the pharmacokinetic profile of a drug candidate. The additional presence of two chlorine atoms on the phenyl ring further influences the lipophilicity and electronic nature of the molecule, providing chemists with a powerful tool to fine-tune structure-activity relationships (SAR). Consequently, a reliable and scalable synthesis of this compound is a critical enabling step in many discovery and development programs.

Retrosynthetic Analysis: A Logic-Driven Approach to Precursor Selection

A logical retrosynthetic analysis of this compound reveals several potential bond disconnections and strategic transformations. The primary challenge lies in the precise installation of the three halogen substituents and the hydroxyl group with the correct regiochemistry.

Figure 1: Retrosynthetic analysis of this compound, highlighting two primary strategic pathways.

This analysis points to two principal and practical synthetic strategies:

-

Route 1: Beginning with 3,5-Dichloro-2-fluoroaniline , leveraging a classical diazotization followed by hydrolysis.

-

Route 2: Starting from 1,3-Dichloro-2-fluorobenzene , involving the formation of an organometallic intermediate and subsequent hydroxylation.

We will now explore each of these routes in detail.

Pathway 1: The Diazotization Route from 3,5-Dichloro-2-fluoroaniline

This is arguably the most direct and commonly employed route, capitalizing on the robust and well-understood chemistry of diazonium salts.[1][2][3] The overall transformation involves converting the primary amino group of the aniline precursor into a diazonium group, which then serves as an excellent leaving group (N₂) upon nucleophilic attack by water to form the desired phenol.

Starting Material Deep Dive: 3,5-Dichloro-2-fluoroaniline

-

Commercial Availability & Cost-Effectiveness: 3,5-Dichloro-2-fluoroaniline is a commercially available starting material from numerous fine chemical suppliers. Its availability makes this route attractive for laboratory-scale synthesis and initial scale-up. Pricing can vary based on purity and quantity.

| Parameter | Evaluation |

| Typical Purity | >98% |

| Relative Cost | Moderate |

| Key Suppliers | Major chemical catalogs (e.g., Sigma-Aldrich, TCI, Combi-Blocks) |

| CAS Number | 6937-14-0 |

-

Safety & Handling: 3,5-Dichloro-2-fluoroaniline is a toxic solid and a suspected irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Step-by-Step Synthetic Protocol

This protocol is adapted from established procedures for the diazotization of anilines and subsequent hydrolysis.[1][3]

1. Diazotization:

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄) in water, cooled to 0-5°C in an ice-salt bath, add 3,5-Dichloro-2-fluoroaniline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10°C.

-

In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over 30-45 minutes, maintaining the internal temperature strictly between 0-5°C.[1][4]

-

Stir the resulting mixture for an additional 30 minutes at 0-5°C. The formation of a clear solution of the diazonium salt should be observed.

2. Hydrolysis:

-

In a separate reaction vessel equipped for distillation, bring a solution of aqueous sulfuric acid (e.g., 10% v/v) to a gentle boil.

-

Slowly add the cold diazonium salt solution from the previous step to the boiling acidic solution. A vigorous evolution of nitrogen gas will occur.

-

The product, this compound, will co-distill with steam.

-

Collect the distillate, which will consist of two phases.

-

Separate the organic phase and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved via distillation or column chromatography.

Mechanistic Insights & Rationale

The success of this route hinges on the controlled formation of the diazonium salt. The nitrosation of the primary amine is catalyzed by strong acid, which generates the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid (formed in situ from NaNO₂ and H₂SO₄).[5] The resulting diazonium salt is kept at low temperatures (0-5°C) to prevent premature decomposition.

The subsequent hydrolysis step involves the nucleophilic attack of water on the diazonium salt, leading to the displacement of molecular nitrogen, a thermodynamically highly favorable process that drives the reaction to completion.

Figure 2: Workflow for the synthesis of this compound via the diazotization pathway.

Pathway 2: The Aromatic Substitution Route from 1,3-Dichloro-2-fluorobenzene

This alternative strategy involves the direct introduction of a hydroxyl group onto the 1,3-Dichloro-2-fluorobenzene scaffold. This is typically achieved through a metal-halogen exchange or directed ortho-metalation, followed by quenching the resulting organometallic intermediate with an oxygen electrophile.

Starting Material Deep Dive: 1,3-Dichloro-2-fluorobenzene

-

Commercial Availability & Cost-Effectiveness: This starting material is also commercially available and serves as an intermediate for various agrochemicals and pharmaceuticals.[6] Its synthesis can be achieved from 1,3-dichlorobenzene.[6]

| Parameter | Evaluation |

| Typical Purity | >99% |

| Relative Cost | Moderate to High |

| Key Suppliers | Specialty chemical suppliers |

| CAS Number | 2268-05-5 |

-

Safety & Handling: 1,3-Dichloro-2-fluorobenzene is a flammable and toxic liquid.[6] It should be handled with appropriate PPE in a chemical fume hood. It is insoluble in water but soluble in common organic solvents.[6]

Step-by-Step Synthetic Protocol

This protocol describes a general procedure for hydroxylation via a Grignard reagent, a common method for introducing hydroxyl groups onto aromatic rings.[7]

1. Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), place magnesium (Mg) turnings (1.2 equivalents).

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Prepare a solution of 1,3-Dichloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Oxidation to the Phenol:

-

Cool the Grignard solution to 0°C.

-

Slowly bubble dry oxygen gas through the solution for several hours. Alternatively, add a suitable oxidizing agent like trimethyl borate followed by an oxidative workup with hydrogen peroxide.

-

Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude phenol by column chromatography or distillation.

Mechanistic Insights & Rationale

The key to this pathway is the successful generation of the organometallic intermediate. The formation of a Grignard reagent from an aryl halide is a standard transformation. The subsequent reaction with oxygen is a radical process that forms a magnesium hydroperoxide salt, which is then reduced during the workup to yield the magnesium salt of the phenol. Acidic workup then provides the final product. The regiochemistry is dictated by the initial position of the halogen involved in the Grignard formation.

Figure 3: Workflow for the synthesis of this compound via the aromatic substitution pathway.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes depends on several factors, including scale, cost, available equipment, and safety considerations.

| Metric | Route 1 (Diazotization) | Route 2 (Aromatic Substitution) |

| Starting Material | 3,5-Dichloro-2-fluoroaniline | 1,3-Dichloro-2-fluorobenzene |

| Key Reagents | NaNO₂, H₂SO₄ | Mg, Anhydrous Solvents |

| Pros | Well-established, reliable, generally higher yielding on lab scale. | Avoids handling potentially unstable diazonium salts. |

| Cons | Involves potentially hazardous diazonium intermediates. Requires careful temperature control. | Requires strictly anhydrous conditions. Grignard formation can be difficult to initiate. |

| Scalability | Can be challenging due to the exothermic nature of diazotization and potential instability of the intermediate. | Generally more amenable to large-scale production, provided anhydrous conditions can be maintained. |

| Overall Yield | Typically good to excellent (70-85%). | Can be variable, often moderate (50-70%). |

Conclusion and Future Outlook

Both the diazotization of 3,5-dichloro-2-fluoroaniline and the hydroxylation of 1,3-dichloro-2-fluorobenzene represent viable and robust strategies for accessing the valuable building block, this compound. The selection of the optimal route is a project-specific decision. For laboratory-scale synthesis where yield and reliability are paramount, the diazotization route is often preferred. For larger-scale industrial applications where the avoidance of energetic intermediates and process simplicity are key drivers, the aromatic substitution pathway may offer advantages.

Future research in this area may focus on developing catalytic methods for the direct C-H hydroxylation of 1,3-dichloro-2-fluorobenzene, which would represent a more atom-economical and potentially safer alternative to the stoichiometric organometallic route.

References

- 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis. (2023). Google AI Search.

- Synthesis of 1,3-Dichloro-2-fluorobenzene. ChemicalBook.

- Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene. ChemicalBook.

- Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.

- Eberhardt, M.K. (1977).

- A Preliminary Investigation of 3,5-Dichloroaniline Reactivity: A Technical Guide. Benchchem.

- A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. Benchchem.

- Synthesis method of 3, 5-difluorophenol.

- Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. CN103664511A.

- Process for preparing 3,5-difluoroaniline. US5977412A.

- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. WO2021240331A1.

- Aromatic hydroxylation of fluorophenols providing possible pathways for...

- Synthesis of 3,5-Dichlorophenol. ChemicalBook.

- Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. CN111072492A.

- Synthesis process of 3, 5-difluorophenol. CN117964460A.

- 2,6-dichlorophenol. Organic Syntheses Procedure.

- A process for the preparation of o-chlorofluorobenzene. EP0506200A1.

- Diazotis

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. WO2016058896A1.

- Process for the hydroxylation of 1,4-dichlorobenzene. WO1998047843A1.

- 3,5-Dichloro-2-fluorothiophenol. PubChem.

- This compound. ChemicalBook.

- Production process for 3-fluorophenol. CN102260143A.

- Process for preparing 2-chloro-4-fluorophenol. US5053557A.

- Aromatic CH Hydroxylation Reactions with Hydrogen Peroxide Catalyzed by Bulky Manganese Complexes. DSpace.

- Process for catalytic hydroxylation of arom

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dichloro-2-fluorophenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 3,5-dichloro-2-fluorophenol. As a polysubstituted aromatic compound, its reactivity is governed by a complex interplay of activating and deactivating, as well as ortho-, para-, and meta-directing influences from its hydroxyl, fluoro, and chloro substituents. This document elucidates the underlying electronic effects that dictate regioselectivity, offers predictive models for common EAS reactions, and provides detailed, field-proven protocols for key transformations including nitration, halogenation, and sulfonation. The challenges and limitations associated with Friedel-Crafts reactions on this highly deactivated and sensitive substrate are also critically discussed. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize complex halogenated phenols as intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Introduction: The Unique Electronic Profile of this compound

This compound is a multifaceted building block whose synthetic utility is intrinsically linked to the regiochemical outcome of its reactions. The benzene ring is decorated with four substituents, each exerting a distinct electronic influence. A successful synthetic strategy hinges on a robust understanding of how these competing effects guide the position of an incoming electrophile.

The substituents are:

-

A strongly activating hydroxyl (-OH) group: This group donates electron density to the ring via a powerful resonance effect (+R), while withdrawing weakly via an inductive effect (-I). Overall, it is a potent activator and an ortho-, para-director.[1][2]

-

A deactivating fluorine (-F) atom: As a halogen, fluorine is strongly electron-withdrawing inductively (-I) but can donate electron density through resonance (+R) via its lone pairs. The inductive effect dominates, making it a deactivating group. However, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[1][2]

-

Two deactivating chlorine (-Cl) atoms: Similar to fluorine, chlorine atoms are deactivating ortho-, para-directors.[1][2]

The challenge and opportunity in utilizing this compound lie in predicting the net result of these forces on the two available positions for substitution: C4 and C6.

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of an electrophilic attack is determined by the stability of the intermediate carbocation (the arenium ion or sigma complex). A more stable intermediate implies a lower activation energy and a faster reaction rate, thus favoring substitution at that position.[3]

Directing Influences on this compound:

-

Hydroxyl (-OH) at C1: Strongly directs ortho (C2, C6) and para (C4).

-

Fluorine (-F) at C2: Directs ortho (C1, C3 - both blocked) and para (C5 - blocked). Its primary influence is therefore deactivating.

-

Chlorine (-Cl) at C3: Directs ortho (C2, C4) and para (C6).

-

Chlorine (-Cl) at C5: Directs ortho (C4, C6) and para (C1 - blocked).

By consolidating these effects, we can predict the most favorable positions for electrophilic attack.

| Position | Directing Influences | Net Effect |

| C4 | para to -OH (strongly activating) ortho to -Cl at C3 (deactivating) ortho to -Cl at C5 (deactivating) | Highly Favored. The powerful para-directing effect of the hydroxyl group is the dominant factor. The two ortho chloro groups also direct to this position. |

| C6 | ortho to -OH (strongly activating) para to -Cl at C3 (deactivating) ortho to -Cl at C5 (deactivating) | Less Favored. While directed by the hydroxyl group, this position is subject to significant steric hindrance from the adjacent bulky chlorine atom at C5 and the fluorine atom at C2. |

Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C4 position .

Caption: Competing electronic and steric effects on this compound.

Key Electrophilic Substitution Reactions

Based on the analysis above, we can predict the outcomes and propose methodologies for several key EAS reactions. The overall reactivity of the ring is diminished by the three deactivating halogen substituents, but the potent activating effect of the hydroxyl group still allows for substitution under controlled conditions.

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).

-

Predicted Product: 4-Nitro-3,5-dichloro-2-fluorophenol.

-

Causality of Experimental Choices: The reaction is highly exothermic and must be conducted at low temperatures (0-10°C) to prevent runaway reactions and the formation of oxidized byproducts. A solvent that is stable to strong acids, such as dichloromethane or an apolar aprotic solvent, can be used.[4] The amount of nitric acid should be carefully controlled to avoid dinitration, although the deactivating nature of the ring makes this less likely.

Sources

- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4723043A - Nitration of phenolic compounds - Google Patents [patents.google.com]

reactivity of the hydroxyl group in 3,5-Dichloro-2-fluorophenol

An In-Depth Technical Guide to the Hydroxyl Group Reactivity of 3,5-Dichloro-2-fluorophenol

Abstract

This compound is a halogenated aromatic compound whose reactivity is profoundly influenced by the unique electronic interplay of its substituents. This guide provides a detailed examination of the chemical behavior of its hydroxyl group, a critical functional moiety for derivatization in pharmaceutical and materials science. We will dissect the electronic effects governing the molecule's acidity and the nucleophilicity of its conjugate base, the phenoxide. This analysis is coupled with field-proven, step-by-step protocols for key transformations such as O-alkylation and O-acylation, offering researchers a practical framework for synthesis and application. The causality behind experimental choices is emphasized, ensuring a deep, mechanistic understanding of the principles at play.

Molecular Structure and Electronic Landscape

The reactivity of the hydroxyl group in this compound is not governed by the hydroxyl group in isolation but is a direct consequence of the electronic environment created by the three halogen atoms on the aromatic ring. Each halogen exerts two primary electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (+M).[1]

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the high electronegativity of the halogens. Fluorine is the most electronegative element, exerting the strongest -I effect, followed by chlorine. The proximity of the fluorine atom at the ortho position (C2) to the hydroxyl group ensures its -I effect is particularly potent in influencing the O-H bond.[2][3]

-

Mesomeric Effect (+M): This is the donation of lone-pair electron density from the halogen into the aromatic pi (π) system.[1] This effect opposes the inductive effect. For halogens, the +M effect weakens down the group (F > Cl) due to less effective orbital overlap with the carbon 2p orbitals.

In this compound, the cumulative inductive withdrawal (-I) from all three halogens far outweighs their resonance donation (+M). This creates a significantly electron-deficient aromatic ring and strongly polarizes the O-H bond, which is the cornerstone of the hydroxyl group's reactivity.

Caption: Dominant electronic effects influencing the phenol ring.

Acidity and Phenoxide Ion Formation

The most direct consequence of the strong electron-withdrawing nature of the halogen substituents is a dramatic increase in the acidity of the phenolic proton. Phenol itself is a weak acid with a pKa of approximately 10.0.[4][5][6] Electron-withdrawing groups enhance acidity by stabilizing the negative charge of the conjugate base (the phenoxide ion) that forms upon deprotonation.[5][6][7]

The stabilization in the 3,5-dichloro-2-fluorophenoxide ion occurs via two mechanisms:

-

Inductive Stabilization: The electronegative halogens pull the delocalized negative charge from the ring, dispersing it and making the anion more stable.

-

Resonance Stabilization: The negative charge on the oxygen is delocalized into the aromatic ring, a feature common to all phenoxides.[4]

Due to the cumulative effect of three potent electron-withdrawing groups, the pKa of this compound is expected to be significantly lower than that of phenol, and also lower than less substituted phenols.

| Compound | pKa Value | Rationale |

| Cyclohexanol | ~16 | No resonance stabilization of the conjugate base.[3] |

| Phenol | ~10.0 | Resonance stabilization of the phenoxide ion.[4][5] |

| 2-Fluorophenol | 8.7 | Strong -I effect from ortho-fluorine increases acidity.[3] |

| 3,5-Dichlorophenol | ~8.2 | Two -I effects from meta-chlorines stabilize the phenoxide.[8] |

| This compound | Est. 6.5 - 7.5 | Strong cumulative -I effect from three halogens provides significant stabilization. |

| Pentafluorophenol | 5.55 | Very strong stabilization from five fluorine atoms.[9] |

This enhanced acidity means that this compound can be readily deprotonated by moderately weak bases, such as potassium or cesium carbonate, which might be insufficient for less acidic phenols.

Nucleophilic Reactivity of the Phenoxide